molecular formula C10H15NO B136029 4-(3-Aminobutyl)phenol CAS No. 52846-75-0

4-(3-Aminobutyl)phenol

Cat. No.: B136029
CAS No.: 52846-75-0
M. Wt: 165.23 g/mol
InChI Key: WNTVTQIJPAFZEL-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)phenol (CAS 52846-75-0) is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound serves a critical role in industrial organic synthesis as a key chemical intermediate. Its primary and well-documented application is in the synthesis of Ractopamine Hydrochloride , a pharmaceutical agent. In research and development, particularly in analytical chemistry, the deuterated form of this compound, Rac this compound-d6, is employed as a labeled internal standard in mass spectrometry . This application leverages the compound's structure to enable the accurate quantification and identification of similar molecules within complex biological samples, which is essential for advanced pharmacokinetic and metabolic studies . The mechanism of action for this compound is not defined, as its utility is derived from its function as a building block in multi-step synthetic pathways rather than a direct biological activity. Researchers value this compound for its part in constructing more complex, biologically active molecules. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminobutyl)phenol
Source PubChem
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InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVTQIJPAFZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902589
Record name NoName_3112
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52846-75-0
Record name 4-(3-Aminobutyl)phenol
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Record name 4-(3-aminobutyl)phenol
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Record name 4-(3-AMINOBUTYL)PHENOL
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Biological and Pharmacological Investigations of 4 3 Aminobutyl Phenol Analogs

Exploration of Bioactivity Profiles

The unique structural features of 4-(3-aminobutyl)phenol, characterized by a phenol (B47542) group substituted with a branched aminobutyl chain, have prompted investigations into its various biological activities. Research has extended to its analogs to understand the structure-activity relationships that govern their pharmacological effects.

Analogs of this compound have been investigated for their potential neuroprotective properties. For instance, 4-(3-aminopropyl)phenol (B3145447) hydrobromide has shown potential for neuroprotective effects, suggesting its possible application in the context of neurodegenerative diseases. smolecule.com The modulation of neurotransmitter systems is a key area of this research, with studies indicating that these compounds may influence biochemical pathways by interacting with specific proteins and neurotransmitter receptors. smolecule.com A deuterated analog, rac this compound-d6, has also been noted for its potential in neuroprotection and modulation of neurotransmitter systems, although detailed mechanistic studies are still emerging. The interest in these compounds stems from the hypothesis that they can influence signaling pathways related to neurotransmitter systems, which could offer therapeutic benefits for conditions such as mood disorders or cognitive impairments.

The antimicrobial properties of phenolic compounds and their derivatives are well-documented, and research has been conducted to evaluate the efficacy of this compound analogs against various pathogens. Studies on related phenolic structures have demonstrated that modifications to the core molecule can significantly impact antimicrobial activity. For example, the introduction of different functional groups to natural phenols like eugenol, thymol (B1683141), and carvacrol (B1668589) has been shown to alter their potency against both planktonic bacteria and biofilms of organisms such as Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

Research into aminoalkyl resveratrol (B1683913) derivatives, which share the phenolic and amino group features with this compound, has revealed antimicrobial activity against a range of bacteria. nih.gov For example, certain aminoalkyl resveratrol derivatives displayed significant activity against Gram-positive bacteria and even some strains of Gram-negative anaerobic bacteria. nih.gov The activity of these compounds is often influenced by their amphipathic nature, which allows them to interact with and disrupt bacterial cell membranes. nih.gov

While direct studies on the antimicrobial efficacy of this compound are limited in the provided search results, the data from analogous compounds suggest that it and its derivatives are promising candidates for antimicrobial research. The table below summarizes the antimicrobial activity of some phenolic analogs.

Compound/AnalogTarget Organism(s)Observed EffectReference
Aminoalkyl resveratrol derivative 5Gram-positive and Gram-negative bacteriaBroad-spectrum antimicrobial activity with MIC values ranging from 13.3 to 64 µM. nih.gov
Aminoalkyl resveratrol derivative 6Gram-negative anaerobic bacteriaHigh activity, with MIC values from 8 to 18.6 µM. nih.gov
2-Allyl thymolS. epidermidis, P. aeruginosaSignificant reduction in bacterial growth. nih.gov
4-ChlorocarvacrolVarious bacterial strainsMore effective than its precursor, carvacrol, against P. aeruginosa. mdpi.com

Phenolic compounds are recognized for their anti-inflammatory and analgesic potential. nih.gov Research into derivatives of natural phenols has shown that structural modifications can lead to enhanced anti-inflammatory and analgesic activities. nih.gov For instance, the esterification of phenols with moieties like γ-aminobutanoic acid (GABA) has resulted in compounds with high analgesic and anti-inflammatory effects, attributed to their ability to modulate transient receptor potential (TRP) channels and bind to GABA receptors. torvergata.it

Analogs of curcumin, another phenolic compound, have demonstrated anti-inflammatory activity in animal models. nih.gov Similarly, synthetic amide analogs have shown both anti-oxidative and anti-inflammatory properties. nih.gov The conjugation of thymol with ketoprofen (B1673614) resulted in a prodrug with improved analgesic and anti-inflammatory activities and reduced gastrointestinal toxicity. nih.gov While direct evidence for the anti-inflammatory and analgesic properties of this compound is not extensively detailed in the provided search results, the activities of structurally related compounds suggest a potential for such effects.

The inhibition of enzymes, particularly histone deacetylases (HDACs), is a significant area of research for phenolic compounds. HDACs are promising targets for cancer therapy, and several HDAC inhibitors have been developed. researchgate.net Some small molecules with a hydroxamic acid or benzamide (B126) zinc-binding group are well-studied HDAC inhibitors. researchgate.net

Research has explored 4-(2-aminoethyl)phenol derivatives as potential HDAC inhibitors. researchgate.net These compounds are designed to interact with the active site of HDAC enzymes, potentially leading to improvements in potency and selectivity. researchgate.net A study on 2-(oxazol-2-yl)phenol derivatives revealed that they can act as potent HDAC inhibitors, with selectivity against certain HDAC isoforms. researchgate.net The binding of these compounds to the zinc ion in the active site is a crucial aspect of their inhibitory mechanism. researchgate.net

The table below presents data on the enzyme inhibitory activity of some phenolic analogs.

Compound/Analog ClassTarget Enzyme(s)Key FindingsReference
4-(2-Aminoethyl)phenol derivativesHistone Deacetylases (HDACs)Identified as potential HDAC inhibitors through virtual screening and molecular docking. researchgate.net
2-(Oxazol-2-yl)phenol derivativesHDAC1, HDAC6, HDAC10Exhibit selective inhibition against these HDAC isoforms. researchgate.net
Thioester derivatives of psammaplin AHistone Deacetylase 1 (HDAC1)Exhibit potent cytotoxicity and enzymatic inhibitory activity. beilstein-journals.org
4-(Aminomethyl)-N-hydroxybenzamide derivativesHistone Deacetylase 6 (HDAC6)Show high selectivity and potent inhibitory activity against HDAC6. nih.gov

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govontosight.ai The hydroxyl group on the phenol ring is crucial for this activity. Studies on 4-(3-aminopropyl)phenol hydrobromide have indicated its ability to scavenge free radicals, suggesting a protective effect against oxidative stress. smolecule.com

The antioxidant activity of phenolic compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. semanticscholar.orgmdpi.com For example, a study on 1,3,5-triazine (B166579) analogues incorporating 4-aminophenol (B1666318) showed that several compounds exhibited excellent antioxidative activity, with some being more potent than the standards trolox (B1683679) and ascorbic acid. semanticscholar.org The mechanism of action is believed to be similar to that of resveratrol and other phenolic antioxidants. semanticscholar.org

The antioxidant potential of these compounds makes them interesting candidates for applications in conditions associated with oxidative stress.

Metabolic Fate and Pharmacokinetic Research

For instance, the metabolic pathway of 4-aminophenol has been studied in Burkholderia sp. strain AK-5. nih.gov In this bacterium, 4-aminophenol is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol, followed by benzene (B151609) ring cleavage. nih.gov While this pathway is specific to a bacterial strain and a different, though related, compound, it highlights the types of metabolic transformations that phenolic amines can undergo.

The use of deuterated analogs, such as rac this compound-d6, is a common strategy in pharmacokinetic studies. These labeled compounds serve as internal standards in mass spectrometry to accurately quantify the non-deuterated drug in biological samples, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Further research is needed to fully elucidate the metabolic pathways and pharmacokinetic parameters of this compound and its pharmacologically active analogs in preclinical and clinical models.

Tracing Metabolic Pathways using Labeled Analogs

The use of isotopically labeled analogs of this compound is a critical technique for elucidating its metabolic fate within biological systems. By replacing certain atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), researchers can track the compound and its metabolites through complex biochemical pathways. The deuterated analog, rac this compound-d6, in which six hydrogen atoms on the butyl chain are replaced with deuterium, serves as a valuable tool for these studies.

The presence of deuterium atoms provides a distinct mass signature that allows for the differentiation of the labeled compound from its endogenous, non-labeled counterparts in mass spectrometry (MS) analysis. This is particularly useful in metabolic studies to trace how the parent compound is processed by enzymes and transformed into various metabolites. For instance, the oxidation of the phenolic hydroxyl group to a quinone structure is a potential metabolic reaction. The deuterium atoms on the alkyl chain can introduce a kinetic isotope effect, potentially slowing down reactions that involve C-H bond cleavage, which can provide insights into reaction mechanisms.

Application in Pharmacokinetic Investigations as Labeled Metabolites

Labeled analogs of this compound, particularly deuterated versions like rac this compound-d6, are instrumental in pharmacokinetic (PK) investigations. Pharmacokinetics describes how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). The use of labeled compounds as internal standards in mass spectrometry is a key application in this field.

In a typical PK study, the deuterated analog is co-administered with the non-labeled parent drug. Biological samples, such as blood or urine, are then collected over time. The distinct mass of the deuterated compound allows it to be used as an internal standard for the precise quantification of the non-deuterated drug and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This method corrects for variations in sample preparation and instrument response, leading to highly accurate measurements of drug concentrations.

The stability of the deuterium label is crucial for its use as an internal standard. While the compound is stable in acidic conditions, it can degrade in strong bases. The synthesis of various deuterium-labeled metabolites is also essential for comprehensive PK studies, allowing for the quantification of specific metabolic products. mdpi.com

Identification of Metabolites and Degradation Products

The investigation of this compound's metabolism involves the identification of its various metabolites and degradation products. In biological systems, phenolic compounds can undergo several transformations. For instance, the phenolic hydroxyl group can be oxidized. Additionally, the aminobutyl side chain can be a target for metabolic enzymes.

One identified degradation product of rac this compound-d6 is 4-(3-hydroxybutyl)phenol-d6, which forms via hydrolysis of the amine group in strong basic conditions. In microbial degradation studies of similar phenolic compounds like 4-tert-butylphenol, hydroxylation of the aromatic ring to form catechol derivatives is a common metabolic pathway. researchgate.net For example, Sphingomonas sp. strain TTNP3 has been shown to degrade bisphenol A (BPA) through a pathway involving the formation of hydroquinone. nih.gov While the specific metabolic pathways for this compound are not fully elucidated in the provided search results, the degradation of other phenols suggests that hydroxylation, oxidation, and modifications to the alkyl side chain are likely routes. researchgate.netnih.gov

The degradation of phenolic compounds can also be influenced by environmental factors such as pH. For example, the photocatalytic degradation of phenol is affected by the pH of the solution. mdpi.com Similarly, the degradation of this compound may vary under different physiological or environmental pH conditions.

Structure-Activity Relationship (SAR) and Rational Drug Design

Correlation of Molecular Structure with Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound and its analogs, relates to its biological activity. These studies are crucial for the rational design of new and more effective drugs. ncats.iorsc.org

For phenolic compounds, the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring and side chains, significantly influence their biological effects. nih.govnih.gov For example, in a series of cinnamic acid derivatives, the position of an aminoalkyl substituent (ortho, meta, or para) on a phenol ring had a notable impact on the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com Generally, para-substituted analogs showed more potent inhibitory activity. tandfonline.com

In the case of this compound analogs, modifications at several key positions can be explored to understand their impact on activity:

The Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and bioavailability. nih.gov

The Aromatic Ring: Introduction of substituents on the aromatic ring can influence electronic properties and interactions with biological targets. nih.gov

The Aminobutyl Side Chain: Altering the length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can affect potency and selectivity. nih.gov For instance, in a series of GPR88 agonists, the branching and length of an alkoxy side chain were critical for activity. nih.gov

The following interactive table provides a hypothetical illustration of how structural modifications might influence biological activity based on general SAR principles for phenolic compounds.

Compound Modification Predicted Change in Activity Rationale
Analog AMethylation of phenolic OHDecreaseThe free hydroxyl group is often crucial for hydrogen bonding with the target protein.
Analog BAddition of a chloro group to the aromatic ringIncrease/DecreaseCan alter electronic properties and steric interactions; effect is target-dependent.
Analog CShortening of the butyl chain to an ethyl chainDecreaseMay reduce binding affinity due to loss of hydrophobic interactions.
Analog DConversion of primary amine to a dimethylamineIncrease/DecreaseCan affect polarity, basicity, and steric fit within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comekb.eg This approach uses molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive models. mdpi.com

For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activities. nih.govresearchgate.net Key descriptors in these models often include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. nih.govresearchgate.net

Hydrophobicity Descriptors: Like the partition coefficient (logP), which describes the compound's distribution between a lipid and an aqueous phase.

Topological Descriptors: Which describe the size, shape, and branching of the molecule. mdpi.com

Steric Descriptors: That account for the three-dimensional arrangement of atoms.

A general workflow for developing a QSAR model for this compound analogs would involve:

Data Set Preparation: Compiling a set of analogs with their experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog.

Model Building: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build a model that correlates the descriptors with the activity. ekb.eg

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

Hologram QSAR (HQSAR), a 2D fragment-based method, has been used to develop models for cholinesterase inhibitors, demonstrating that structural fragments with aromatic moieties and long side chains can increase potency. Such an approach could be applied to this compound analogs to guide the design of new, more active compounds.

Scaffold Modifications for Enhanced Bioactivity

The core structure of this compound can be considered a "scaffold" upon which further chemical modifications can be made to enhance its biological activity. researchgate.netrsc.org This process, known as scaffold hopping or scaffold modification, is a common strategy in drug discovery. researchgate.net

Several approaches can be taken to modify the this compound scaffold:

Ring Modification: The phenol ring could be replaced with other aromatic or heterocyclic systems to explore different binding interactions. For example, replacing a phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom capable of forming hydrogen bonds and improving solubility. nih.gov

Side Chain Modification: The aminobutyl side chain can be altered in various ways. This includes changing its length, introducing branches, or incorporating cyclic structures. nih.gov For instance, adding polar functionalities like ethers or amides to the side chain can modulate lipophilicity and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced side effects. For example, a carboxylic acid group might be replaced with a tetrazole.

Conformational Constraint: Introducing rigidity into the scaffold, for instance by creating a cyclic analog, can lock the molecule into a more active conformation and improve binding affinity. rsc.org

The following table provides examples of scaffold modifications and their potential impact on bioactivity.

Original Scaffold Modification New Scaffold Potential Advantage
This compoundRing replacement4-(3-Aminobutyl)pyridineImproved solubility, potential for new hydrogen bond interactions.
This compoundSide chain cyclizationTetrahydroisoquinoline derivativeIncreased rigidity, potentially higher binding affinity. nih.gov
This compoundIntroduction of a second functional group2-Hydroxy-5-(3-aminobutyl)benzoic acidPotential for additional interactions with the target, altered polarity.

By systematically applying these modifications and evaluating the resulting biological activities, researchers can rationally design novel analogs of this compound with enhanced therapeutic potential.

Advanced Analytical Techniques and Mechanistic Studies

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable tools for the detailed characterization of 4-(3-Aminobutyl)phenol, each providing unique information about its structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound. gmclore.org In a typical ¹H NMR spectrum, the aromatic protons on the phenol (B47542) ring would exhibit signals in the range of δ 6.5–7.5 ppm. libretexts.org The hydroxyl (-OH) proton of the phenol group and the amino (-NH) group protons would likely appear as broad singlets, which are exchangeable with deuterated solvents. The protons of the aminobutyl side chain would produce characteristic signals, with their specific chemical shifts and splitting patterns providing detailed information about their connectivity. libretexts.org

For more complex structural analyses, especially in larger molecules or protein complexes, multidimensional NMR techniques (2D, 3D, and 4D) are employed to resolve spectral overlap and reliably identify through-space interactions. gmclore.org Deuterium-labeled analogs, such as rac this compound-d6, are utilized as internal standards in NMR spectroscopy to accurately quantify other compounds in a mixture. The deuterium (B1214612) atoms provide distinct signals that aid in calibration and precise structural determination.

A chiral derivative of 2-[(1R)-1-aminoethyl]phenol has been used as a chiral solvating agent in NMR spectroscopy to differentiate between enantiomers of certain amino acid derivatives. mdpi.com This highlights the potential of phenol derivatives in stereochemical analysis.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplet
Phenolic -OHBroad SingletSinglet
Amino -NH₂Broad SingletSinglet
Methine -CHMultipletMultiplet
Methylene (B1212753) -CH₂MultipletMultiplet
Methyl -CH₃MultipletMultiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used for the quantitative analysis of this compound, particularly in complex biological and environmental samples. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common method for the determination of amine and phenol compounds. explorationpub.com For enhanced sensitivity, especially for trace amounts, chemical isotope labeling can be employed prior to LC-MS analysis. explorationpub.com

Deuterated analogs, such as rac this compound-d6, serve as excellent internal standards in mass spectrometry. The mass difference between the deuterated and non-deuterated compounds allows for precise quantification. The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For instance, in related phenolamide compounds, neighboring group participation, where the phenolic hydrogen is transferred to the primary amino group, has been observed. researchgate.net

Quantitative analysis using MS often involves validating parameters such as linearity, recovery, and matrix effects to ensure accuracy and reliability. For example, a linearity range of 1–1000 ng/mL with a recovery of over 85% has been reported for similar compounds.

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. uzh.ch The phenol ring acts as a chromophore, and its interaction with the amino group influences the absorption of ultraviolet light. Phenolic compounds typically exhibit a strong absorption band around 280 nm. researchgate.net The presence of an amino group can lead to additional absorption bands or shifts in the primary absorption maximum due to electronic interactions.

The electronic transitions in molecules like this compound are generally of the n → π* and π → π* types. slideshare.net The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can participate in conjugation with the π-system of the aromatic ring, affecting the energy of these transitions. The specific wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are characteristic properties that can be used for both qualitative identification and quantitative analysis. uzh.ch

Table 2: Expected UV-Vis Absorption Data for Phenolic Compounds

Compound Type Typical λmax (nm) Electronic Transition
Phenols~275-280π → π
Substituted PhenolsVariesπ → π, n → π*

Mechanistic Probes in Chemical and Biological Systems

The study of reaction mechanisms involving this compound benefits from specialized techniques that probe the transition states and intermediate steps of chemical transformations.

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. princeton.edulibretexts.org This is achieved by comparing the reaction rates of the normal compound with its isotopically substituted counterpart, for example, replacing hydrogen with deuterium. libretexts.org

In the context of this compound, deuterating the aminobutyl chain can reveal mechanistic details of reactions involving this part of the molecule. For instance, in oxidation reactions, the cleavage of a C-H bond on the alkyl chain would be slowed down by deuterium substitution, resulting in a primary KIE. The magnitude of the KIE can provide information about the geometry of the transition state. princeton.edu Heavy-atom KIEs, though smaller and more challenging to measure, can also offer valuable mechanistic insights. ed.ac.ukmdpi.com

Understanding the reaction mechanisms involved in the synthesis of aminoalkyl phenols is crucial for optimizing reaction conditions and improving yields. The synthesis of such compounds often involves reactions like the Mannich reaction or Friedel-Crafts alkylation. researchgate.netrsc.org

One proposed mechanism for the formation of aminoalkyl phenols involves the initial formation of an imine, which is then attacked by the phenol. researchgate.net The regioselectivity of this reaction, often favoring the ortho position to the hydroxyl group, is thought to be directed by hydrogen bonding in the transition state. researchgate.net Another approach involves the cross-dehydrogenative coupling of phenols with other molecules, which can be catalyzed by transition metals or proceed through radical intermediates. rsc.org The intermolecular crosslinking of phenols and alkyl amines with formaldehyde (B43269) has also been demonstrated as a method for their conjugation. chemsoc.org.cn Studying these mechanisms often involves a combination of experimental techniques, including kinetic studies and the characterization of intermediates.

Studies on Interactions with Biological Targets

While comprehensive research targeting this compound specifically is limited, studies on its structural analogs and derivatives provide significant insight into its potential biological interactions. The presence of both a phenol group and a flexible aminoalkyl chain allows for diverse interactions with biological macromolecules. Phenolic compounds, in general, have been investigated for a range of biological activities, including antioxidant properties and as potential agents in pharmacology to target specific pathways. ontosight.ai The specific activity of a compound like this compound is contingent on its stereochemistry and its ability to interact with biological molecules and traverse cell membranes. ontosight.ai

A notable derivative of this compound is the catecholamine dobutamine, where a 2-(3,4-dihydroxyphenyl)ethyl group is substituted on the nitrogen atom. ebi.ac.uk Dobutamine functions as a β1-adrenergic receptor agonist, highlighting a direct interaction with a specific G protein-coupled receptor to produce a cardiac stimulant effect. ebi.ac.uk This demonstrates that the this compound scaffold can be modified to achieve high-affinity binding to critical biological targets.

Investigations into closely related structures further illuminate potential interactions:

Protein and Receptor Binding: The (R)-isomer of this compound has been noted for its potential to interact with specific receptors, making it a tool for biochemical research into receptor binding. evitachem.com Analogous compounds, such as 4-(3-aminopropyl)phenol (B3145447), are suggested to bind to specific proteins and potentially interact with neurotransmitter receptors, which could have implications for neurological research. smolecule.com The mechanism of action for such compounds often involves the phenol group forming hydrogen bonds, while the aminoalkyl group engages in ionic interactions, thereby modulating the activity of enzymes and other proteins.

Adenosine (B11128) Receptor Antagonism: Derivatives of 4-(aminoethyl)phenol have been synthesized and identified as high-affinity, selective antagonists for the A2a adenosine receptor. nih.gov For instance, 125I-ZM241385, a radioligand incorporating a 4-(aminoethyl)phenol moiety, binds with high affinity to A2a adenosine receptors in bovine striatum membranes. nih.gov

These findings collectively suggest that this compound is a valuable chemical scaffold with the potential for significant interactions with various biological targets, particularly neurotransmitter and adrenergic receptors.

Electrochemical and Conductance Investigations

The unique bifunctional nature of this compound, possessing both an oxidizable phenol group and a protonatable amine, makes it a candidate for advanced electrochemical and single-molecule studies.

Electropolymerization Processes and Applications

While direct studies on the electropolymerization of this compound are not extensively documented, research on simpler aminophenols (APs) provides a strong basis for understanding its potential behavior. The electrochemical polymerization of AP isomers is a well-established method for creating functional polymer films on electrode surfaces. tandfonline.comresearchgate.net This process is typically achieved using cyclic voltammetry in an acidic aqueous solution, where repeated potential cycles cause the oxidation of the monomer and subsequent deposition of a polymer film. tandfonline.comresearchgate.net

The polymerization of p-aminophenol on a platinum electrode, for example, yields a film with good electrochemical activity and fast charge transfer characteristics over a wide pH range. tandfonline.com Spectroscopic analysis of such films suggests that polymerization results in a complex structure, and in the presence of sulfuric acid, sulfate (B86663) ions can be incorporated into the polymer matrix. tandfonline.com The morphology of these films can be controlled; for instance, poly(p-aminophenol) films with a macroporous, net-like microstructure composed of interwoven fibers have been synthesized. tandfonline.com

The polymerization mechanism for aminophenols can proceed through different pathways depending on the isomer and conditions, with proposed linkages including C–N–C and C–O–C bonds. researchgate.netresearchgate.net The resulting poly(aminophenol) films are electroactive and have found applications as electrochemical transducers in sensors and biosensors. researchgate.netethernet.edu.etmdpi.com

Table 1: Summary of Electropolymerization Conditions for Aminophenol Isomers

MonomerElectrodeMediumPolymerization MethodResulting Film PropertiesReference
p-AminophenolPlatinumAqueous H₂SO₄Cyclic Voltammetry (-0.20 to 0.95 V vs. SCE)Net-like microstructure; good electrochemical activity at pH ≤ 9.0. tandfonline.com
m-AminophenolExpanded GraphiteAqueous H₂SO₄Cyclic Voltammetry (-0.4 to 1.6 V vs. SCE)Blue film; good electrochemical activity at low pH. researchgate.net
o-Aminophenol-Acidic MediaElectrochemical ActivationElectroactive film with distinct redox sites. electrochemsci.org
4-Aminobenzoic Acid (Aniline Derivative)GraphiteAqueous H₂SO₄Cyclic Voltammetry (100 cycles)Polymerization occurs through the amino group (C-N-C bond). researchgate.net

Single Molecule Conductance Measurements

Recent advancements in single-molecule electronics have explored the conductance properties of molecules structurally analogous to this compound. Specifically, a series of molecules with the structure NH2CnPhO- (where 'n' is the number of methylene units from 1 to 4) have been studied to understand how charge is transported through molecular junctions. rsc.org These studies utilize techniques like the scanning tunneling microscopy break junction (STMBJ) method to measure the conductance of a single molecule anchored between two gold electrodes. rsc.org

A critical finding from this research is that the phenol group can serve as an effective linker to a gold electrode, but only when it is deprotonated to its phenolate (B1203915) form (PhO⁻). rsc.orgx-mol.com This deprotonation is controlled by the ambient conditions, specifically by raising the pH of the aqueous solution to above the pKa of phenol (pH > 10). rsc.org In these studies, the amine group at the other end of the molecule serves as the second anchor point to the other gold electrode. rsc.org

The research demonstrates a clear trend: as the length of the alkyl chain between the amine and phenolate linkers increases, the single-molecule conductance decreases. rsc.org This is consistent with the understanding that the alkyl chain acts as a tunnel barrier for electrons. The measurements also reveal information about the stability and geometry of the molecular junction. For example, the junction persistence length—how far the electrodes can be pulled apart before the molecular bridge breaks—increases with the length of the molecule. rsc.org A persistence length of approximately 6 Å was observed for NH2C4PhO-, an analog with a four-carbon chain. rsc.org These results confirm that phenolate can be a robust linker for single-molecule measurements, with binding features similar to the more common thiol-gold bond. x-mol.com

Table 2: Single-Molecule Conductance Data for Phenolate-Terminated Alkanes

MoleculeStructureKey FindingReference
4-(Aminomethyl)phenol (NH2C1PhO-)NH₂-CH₂-C₆H₄-OHShows a clear single-molecule conductance feature when measured at pH 12. Junction persistence length is ~3 Å. rsc.org
4-(2-Aminoethyl)phenol (NH2C2PhO-)NH₂-(CH₂)₂-C₆H₄-OHConductance is lower than NH2C1PhO-, following the expected decay with length. rsc.org
4-(3-Aminopropyl)phenol (NH2C3PhO-)NH₂-(CH₂)₃-C₆H₄-OHConductance continues the decay trend. Histograms show well-defined conductance peaks. rsc.orgrsc.org
4-(4-Aminobutyl)phenol (NH2C4PhO-)NH₂-(CH₂)₄-C₆H₄-OHJunction persistence length increases to ~6 Å, indicating the molecule is fully elongated in the junction. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Aminobutyl)phenol, and how do reaction conditions influence yield?

  • Methodology : Reductive amination is a common approach for synthesizing aminophenol derivatives. For example, sodium cyanoborohydride can reduce imine intermediates formed between ketones/aldehydes and amines under mild acidic conditions (pH 4–6) . Optimization requires monitoring temperature (20–40°C), solvent polarity (e.g., methanol or acetonitrile), and stoichiometric ratios of reactants. Characterization via HPLC or NMR can validate purity (>95%) and structural fidelity .

Q. How can structural isomers or byproducts be minimized during synthesis?

  • Methodology : Use regioselective catalysts (e.g., iron-chromium oxides) to direct electrophilic substitution, as seen in analogous phenol alkylation reactions . For example, controlling the steric environment during butyl group addition reduces ortho/para competition. Analytical techniques like GC-MS or TLC can track byproduct formation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR detects aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–2.5 ppm). 13^{13}C NMR confirms the butyl chain’s carbons (δ 20–40 ppm) .
  • FT-IR : O-H stretch (~3200 cm1^{-1}), aromatic C=C (~1500 cm1^{-1}), and N-H bends (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 180.21) .

Advanced Research Questions

Q. How does the amine group in this compound influence its reactivity in electrophilic substitution reactions?

  • Methodology : The electron-donating amine group activates the aromatic ring, directing electrophiles (e.g., nitration, halogenation) to para/ortho positions. Compare reaction rates under varying pH: in acidic conditions, the amine is protonated, reducing activation. Kinetic studies via UV-Vis spectroscopy can quantify substituent effects .

Q. What strategies resolve contradictions in reported stability data for aminophenol derivatives?

  • Methodology : Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–60°C). Use HPLC to track degradation products (e.g., quinones from oxidation) . Conflicting data may arise from impurities; employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can computational modeling predict the compound’s interactions in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. Molecular docking simulations assess binding affinities with enzymes (e.g., tyrosinase), leveraging software like Gaussian or AutoDock . Validate predictions via kinetic assays (e.g., IC50_{50} measurements) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodology : Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) achieves ppb-level detection. For example, column phases (C18) and mobile phases (0.1% formic acid in acetonitrile) enhance separation of polar degradation products . Internal standards (e.g., deuterated analogs) improve accuracy .

Methodological Notes

  • Safety : Handle this compound under inert atmospheres (N2_2) to prevent oxidation. Use PPE (nitrile gloves, goggles) and fume hoods, as phenolic compounds are irritants .
  • Data Validation : Cross-reference melting points (e.g., 45–48°C for analogs ) and spectral data with NIST databases to confirm identity .
  • Contradictions : Resolve conflicting synthesis yields by replicating protocols with strict control of anhydrous conditions and catalyst activation (e.g., calcining iron-chromium oxides at 400°C ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.